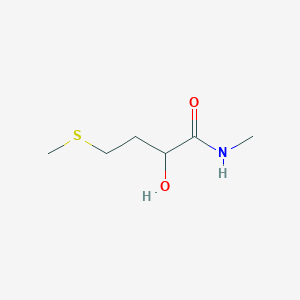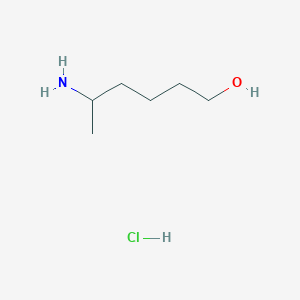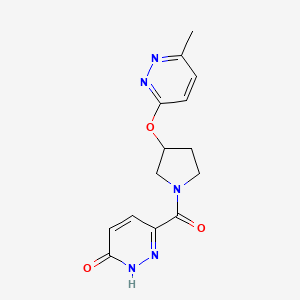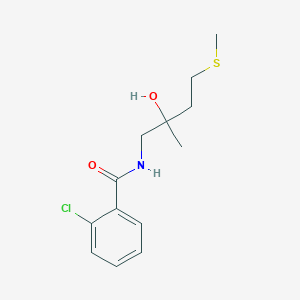![molecular formula C21H13BrN4O3S B2621948 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1226445-74-4](/img/new.no-structure.jpg)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of piperazine, piperidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . The final step involves the formation of the oxadiazole ring, which is achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: Shares structural similarities with the piperidine and fluorophenyl groups.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains the piperazine and fluorophenyl moieties.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
1226445-74-4 |
|---|---|
Molecular Formula |
C21H13BrN4O3S |
Molecular Weight |
481.32 |
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H13BrN4O3S/c22-14-6-4-5-13(11-14)19-23-17(29-24-19)12-25-16-9-10-30-18(16)20(27)26(21(25)28)15-7-2-1-3-8-15/h1-11H,12H2 |
InChI Key |
FNAWCALWPHYAJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2621865.png)
![5-bromo-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2621868.png)



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2621877.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2621878.png)
![1-[4-(2-Thiophen-2-ylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2621879.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2621881.png)
![ethyl 4-[2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2621883.png)
![[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2621884.png)


